molecular formula C8H16ClNO B1457811 1-Oxa-7-azaspiro[4.5]decane hydrochloride CAS No. 1415562-85-4

1-Oxa-7-azaspiro[4.5]decane hydrochloride

Cat. No.: B1457811
CAS No.: 1415562-85-4
M. Wt: 177.67 g/mol
InChI Key: UTGUXODPVYEHOY-UHFFFAOYSA-N
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Description

1-Oxa-7-azaspiro[4.5]decane hydrochloride is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-7-azaspiro[4.5]decane hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization to form the desired spirocyclic structure . The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the formation of the spiro compound.

Industrial Production Methods: Industrial production of this compound may involve scalable synthesis techniques that ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Oxa-7-azaspiro[4.5]decane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-Oxa-7-azaspiro[4.5]decane hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of other spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including its use as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new pesticides and fungicides

Mechanism of Action

The mechanism of action of 1-Oxa-7-azaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Uniqueness: 1-Oxa-7-azaspiro[4.5]decane hydrochloride is unique due to its specific spirocyclic structure that includes both oxygen and nitrogen atoms. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-oxa-9-azaspiro[4.5]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-3-8(7-9-5-1)4-2-6-10-8;/h9H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGUXODPVYEHOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCO2)CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415562-85-4
Record name 1-Oxa-7-azaspiro[4.5]decane, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415562-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-7-azaspiro[4.5]decane hydrochloride
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